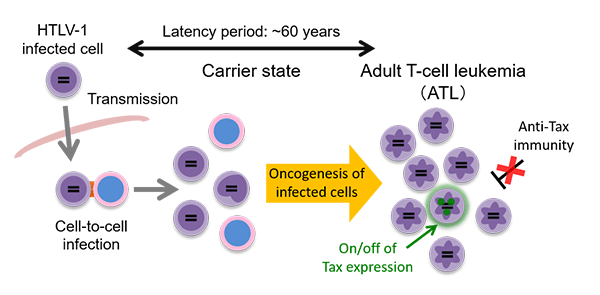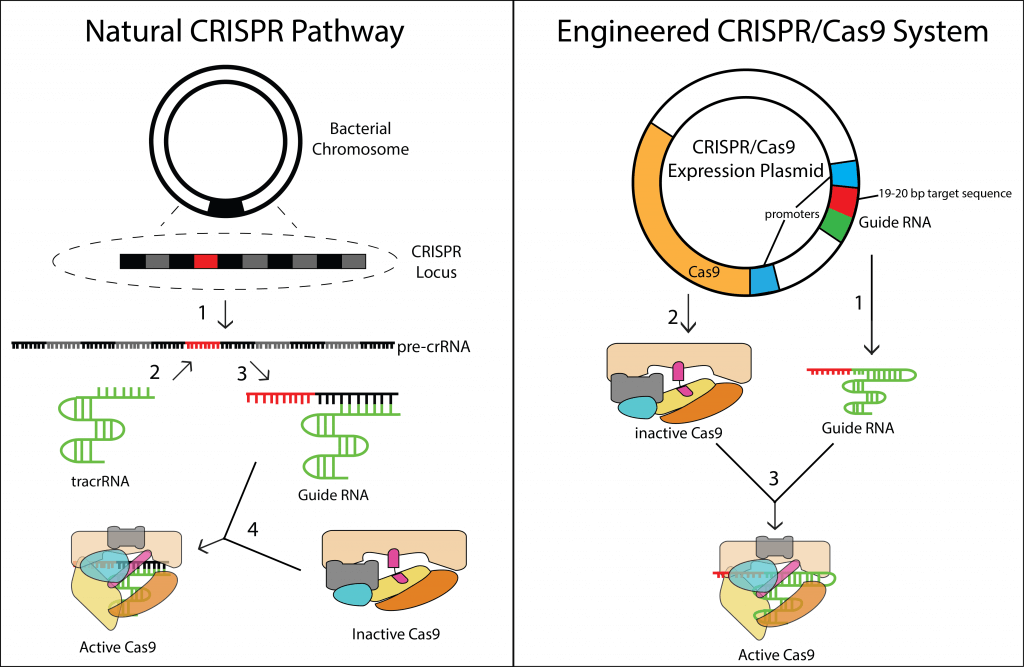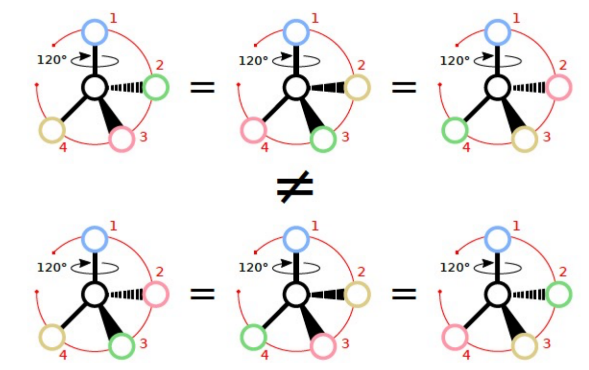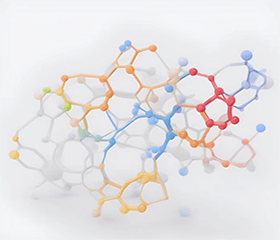Adult T-cell leukemia/lymphoma (ATL or ATLL) is a rare type of non-Hodgkin lymphoma that can be found in the blood (leukemia), lymph nodes (lymphoma), skin, or multiple areas of the body. ATLL has been linked to infection with the human T-cell lymphotropic virus type 1 (HTLV-1); however, less than five percent of individuals with HTLV-1 will develop ATLL.

The HTLV-1 virus is most common in parts of Japan, the Caribbean, and some areas of South and Central America and Africa. HTLV-1 infection in the United States appears to be rare. Although little serologic data exist, the prevalence of infection is thought to be highest among blacks living in the Southeast. A prevalence rate of 30% has been found among black intravenous drug abusers in New Jersey, and a rate of 49% has been found in a similar group in New Orleans. It is possible that the prevalence of infection is increasing in this risk group. Globally, the retrovirus HTLV-1 is estimated to infect 20 million people with the incidence of ATL approximately 0.05 per 100,000.
Current treatment regimens for ATL are based on clinical subtype and response to initial therapy. Some therapy modalities for treatment may not be available in all countries therefore strategies differ across the world. Treatment options that have been tried including zidovudine and the CHOP regimen. Pralatrexate has also been investigated. Recently, it has been reported that the traditional glucocorticoid-based chemotherapy toward ATL is largely mediated by thioredoxin binding protein-2 (TBP-2/TXNIP/VDUP1), suggesting the potential use of a TBP-2 inducer as a novel therapeutic target. In 2021, mogamulizumab was approved for relapsed/refractory treatment of ATL in Japan. In general, clinical outcomes using currently available chemotherapies are generally inferior, with a long-term survival rate of less than 20%.
Recently, gene editing technology has been used by researchers from Hokkaido University to pinpoint new molecular targets for this aggressive form of leukemia in adults. In previous studies, the researchers performed short hairpin RNA (shRNA) library-mediated functional genomic screens in ATLL models and identified BATF3 and IRF4 as genes essential for proliferation and survival. BATF3 serves as a master regulatory transcription factor that, together with IRF4, coordinates super-enhancer function throughout the ATLL genome. Importantly, this regulatory module is augmented by the HTLV-1 HBZ protein, which is also essential for ATLL cell viability. In this study, they performed unbiased genome-wide CRISPR-Cas9 screens in multiple ATLL models with the goal of identifying new therapeutic strategies for this aggressive malignancy.

The researchers conducted a genome-wide loss-of-function CRISPR screen targeting 19 114 genes in 3 ATLL cell lines (KK1, ST1, and Su9T01) engineered to express a Cas9 gene. After filtering, 9 essential genes were identified as potential molecular targets with specificity for ATLL. These genes implicated diverse regulatory pathways in the pathobiology in ATLL, including genes encoding AP-1-family transcription factors (BATF3 and JUNB), regulators of the G1-S phase cell cycle phase transition (CDK6 and CCND2), components of the JAK/STAT pathway (STAT3 and IL10RB), RNA binding proteins (SYNCRIP and ZFP36L2), and a protein prenyltransferase subunit (PTAR1).
Four sgRNAs targeting CDK6 were highly toxic for ATLL cell lines in the CRISPR-Cas9 screens. sgCDK6 caused time-dependent toxicity in all 5 ATLL cell lines but did not affect control MCL lines. ATLL cells were rescued from the toxicity of sgCDK6 by ectopic expression of a CDK6 coding region that was engineered to be sgCDK6-resistant. As expected, knockout of CDK6 in ATLL cells caused a pronounced G1-phase arrest. Surprisingly, CDK6 knockout also induced apoptosis in a time-dependent manner, which may account for the strong cytotoxicity of sgCDK6 in ATLL cell lines. The immunohistochemical analysis of primary biopsy samples revealed that 93% of ATLL cases expressed CDK6 protein, further indicating a pathogenic role for CDK6 in ATLL.

The researchers found that inactivating the enzyme with a drug currently used to treat breast cancer, called palbociclib, stopped cell division and caused cell death in some, but not all, of the tested ATLL cell lines. Treatment of 11 ATLL cell lines with palbociclib for 4 days substantially reduced the numbers of viable cells, with an average IC50 (1.776 μM) that was comparable to that observed in MCL cell lines (1.770 μM). Palbociclib treatment of ATLL lines induced a dose-dependent decrease in the phosphorylation of Rb, a G1-phase cell cycle arrest, and a time-dependent increase of apoptosis. The sensitivity of ATLL cell lines to palbociclib varied over a wide IC50 range (9 to 6500 nM), with some lines relatively insensitive to this drug.
The cell lines that were resistant to the drug had a mutation in a gene called TP53, which under normal circumstances is involved in inhibiting tumor growth and development. These cells died when treated with palbociclib together with an activator of mutant TP53; a drug that is currently used to treat a type of blood cancer called myelodysplastic syndrome. A previous study reported that TP53 mutation is associated with relative insensitivity to another CDK4/CDK6 inhibitor (abemaciclib) in various cancer types. TP53 prevents the G1/S cell cycle transition by inducing expression of p21 (CDKN1A), which binds and inhibits the activity of CDK2/Cyclin E. Notably, inactivation of CDK6 or palbociclib treatment of ST1 ATLL cells increased expression of p21 as well as another CDK2 inhibitor, p27, but this was not observed in ATLL lines with genetic inactivation of TP53, suggesting that the suppression of CDK2 might be necessary for an optimal response of ATLL cells to palbociclib.

To identify additional therapeutic targets in ATLL, the researchers interrogated our whole-genome CRISPR screen data for dependencies of ATLL cells on signaling and regulatory pathways that have been associated with T-cell malignancy. It was noted that a dependency on MTOR and other components of the mTORC1 pathway which was validated by sgRNA-mediated knockout of MTOR in multiple ATLL lines. Because of this, the researchers next investigated the effect of inhibiting CDK6 and/or mTORC1 in primary ATLL patient samples. They found that combining palbociclib with the drug everolimus, which is used to treat kidney and breast cancer, also killed ATLL cells, including those with TP53 mutations. The drug combination also significantly reduced tumor growth and had minimal side effects when tested in mice with grafted ATLL tumors.
“Our study reveals CDK6 as an attractive target for treating ATLL,” says Nakagawa, the lead author of the study. “However, we also discovered that loss of TP53 function in some ATLL cell lines leads to resistance to the CDK6 inhibitor, palbociclib. Given this finding, researchers should consider the status of TP53 in future clinical trials of palbociclib in ATLL.”
About CRISPR gene editing
CRISPR gene editing is a genetic engineering technique in molecular biology by which the genomes of living organisms may be modified. CRISPR (an acronym for clustered regularly interspaced short palindromic repeats) is a family of DNA sequences found in the genomes of prokaryotic organisms such as bacteria and archaea. These sequences are derived from DNA fragments of bacteriophages that had previously infected the prokaryote. They are used to detect and destroy DNA from similar bacteriophages during subsequent infections. Cas9 (or CRISPR-associated protein 9) is an enzyme that uses CRISPR sequences as a guide to recognize and cleave specific strands of DNA that are complementary to the CRISPR sequence. Cas9 enzymes together with CRISPR sequences form the basis of a technology known as CRISPR-Cas9 that can be used to edit genes within organisms.
When CRISPR gene editing is applied, researchers will create a small piece of RNA with a short "guide" sequence that attaches (binds) to a specific target sequence in a cell's DNA, much like the RNA segments bacteria produce from the CRISPR array. This guide RNA also attaches to the Cas9 enzyme. When introduced into cells, the guide RNA recognizes the intended DNA sequence, and the Cas9 enzyme cuts the DNA at the targeted location, mirroring the process in bacteria. Although Cas9 is the enzyme that is used most often, other enzymes (for example Cpf1) can also be used. Once the DNA is cut, researchers use the cell's own DNA repair machinery to add or delete pieces of genetic material, or to make changes to the DNA by replacing an existing segment with a customized DNA sequence.
The technology has been celebrated throughout the scientific community as a significant advancement that is changing the way research is done across fields. CRISPR has been used to experiment with gene-edited mosquitos to reduce the spread of malaria, for engineering agriculture to withstand climate change, and in human clinical trials to treat a range of diseases, from cancer to transthyretin amyloidosis, a rare protein disorder that devastates nerves and organs.
Other CDK6 inhibitors / antagonists
Other mTOR inhibitors / antagonists
References:
- Matutes, E. "Adult T-cell leukemia/lymphoma." Journal of clinical pathology 60, no. 12 (2007): 1373-1377.
- Lino, Christopher A., Jason C. Harper, James P. Carney, and Jerilyn A. Timlin. "Delivering CRISPR: a review of the challenges and approaches." Drug delivery 25, no. 1 (2018): 1234-1257.
- Finn, Richard S., Miguel Martin, Hope S. Rugo, Stephen Jones, Seock-Ah Im, Karen Gelmon, Nadia Harbeck et al. "Palbociclib and letrozole in advanced breast cancer." New England journal of medicine 375, no. 20 (2016): 1925-1936.
- Yao, James C., Manisha H. Shah, Tetsuhide Ito, Catherine Lombard Bohas, Edward M. Wolin, Eric Van Cutsem, Timothy J. Hobday et al. "Everolimus for advanced pancreatic neuroendocrine tumors." New England Journal of Medicine 364, no. 6 (2011): 514-523.









